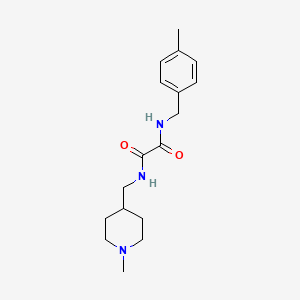

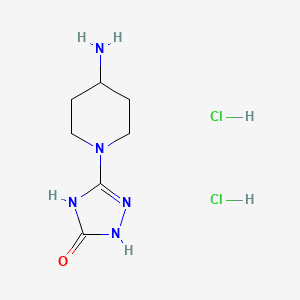

N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions between various organic molecules. For instance, “N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” was obtained by the reaction of “2-(1-methyl-1H-indol-3-yl)acetic acid” and “1,2-diaminobenzene” in the presence of lutidine as a base and dichloromethane as a solvent .

Wissenschaftliche Forschungsanwendungen

Neural Modulation and Eating Disorders

- Role of Orexin-1 Receptor Mechanisms : A study explored the effects of selective antagonists on orexin receptors (OX1R and OX2R) in a binge eating model in female rats. Compounds similar in structure to the specified chemical were used to evaluate their impact on compulsive food consumption. Findings suggest that OX1R mechanisms play a significant role in binge eating, indicating that selective antagonism at OX1R could represent a new pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Receptor Selectivity and Antagonism

- Dopamine D4 Receptor Selectivity : Research on the compound RBI-257, which shows a structural resemblance to the specified chemical, highlights its high selectivity and potent inhibitory action at dopamine D4 receptors over other dopamine receptor subtypes. Such selectivity suggests potential applications in neurological research and therapeutic development (Kula et al., 1997).

Therapeutic Applications and Neuroprotection

- Na+/Ca2+ Exchange Inhibition for Neuroprotection : YM-244769, structurally related to the specified compound, acts as a potent Na+/Ca2+ exchange (NCX) inhibitor with a preference for NCX3. It offers efficient protection against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Synthesis and Chemical Characterization

- Synthetic Routes and Characterization : Studies detailing the synthesis, characterization, and reactivity of compounds with oxalamide-based structures provide insight into their chemical properties and potential applications in medicinal chemistry and organic synthesis. For instance, the reactivity of oxalamide-based carbenes and their potential in cyclopropanation reactions or as ligands in organometallic chemistry highlights the versatility of these compounds (Braun et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-13-3-5-14(6-4-13)11-18-16(21)17(22)19-12-15-7-9-20(2)10-8-15/h3-6,15H,7-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFHYHUQMZYJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)

![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)

![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)

![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)

![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)